molecular formula C8H18Cl2Sn B103291 Di-tert-butyldichlorostannane CAS No. 19429-30-2

Di-tert-butyldichlorostannane

Cat. No. B103291
CAS RN: 19429-30-2
M. Wt: 303.8 g/mol
InChI Key: PEGCFRJASNUIPX-UHFFFAOYSA-L
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Description

Di-tert-butyldichlorostannane is a chemical compound that is part of the organotin family, which are compounds containing tin bonded to organic groups. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related tert-butyl compounds and organotin chemistry, which can be used to infer properties and reactivity of this compound.

Synthesis Analysis

The synthesis of organotin compounds often involves the use of tert-butyl groups to stabilize the tin center during the reaction. For example, the synthesis of tetrakis(di-tert-butylmethylsilyl)distannene involves the coupling reaction of a tert-butyl containing compound with tin chloride . Similarly, di-tert-butyltin oxide reacts with dichlorides to form mixed distannoxanes . These methods suggest that this compound could be synthesized through reactions involving tert-butyl groups and tin precursors.

Molecular Structure Analysis

The molecular structure of organotin compounds can be quite complex, as seen in the X-ray analysis of tetrakis(di-tert-butylmethylsilyl)distannene, which revealed a short Sn=Sn double bond and a highly twisted geometry . The structure of mixed distannoxanes also shows the versatility of tin in forming various bonding arrangements . These studies indicate that this compound would likely have a unique and potentially complex molecular structure.

Chemical Reactions Analysis

Organotin compounds participate in a variety of chemical reactions. For instance, tetrakis(di-tert-butylmethylsilyl)distannene reacts with CCl4 to produce dichlorodistannane, which implies that similar compounds like this compound could engage in halogenation reactions . The reactivity of tert-butyl groups in multicomponent reactions, as seen with tert-butyl nitrite , also suggests that this compound could be reactive towards nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of organotin compounds are influenced by the organic groups attached to the tin. For example, the tert-butyl group is known to increase lipophilicity and decrease metabolic stability in bioactive compounds . This implies that this compound may exhibit increased lipophilicity due to the presence of tert-butyl groups. Additionally, the solid-state and solution dynamics of organotin systems, such as those observed in distannoxane dimers , suggest that this compound may also display interesting behavior in different states.

Scientific Research Applications

Synthesis and Structural Analysis

  • Ferrocenyl-Containing Silanediols Synthesis : Di-tert-butyldichlorostannane is used to form ferrocenylsilanediols, leading to the formation of distannadisiloxane. This demonstrates its role in synthesizing complex organometallic structures (Reyes-García, Cervantes-Lee, & Pannell, 2001).

  • Stannane Reactions with Aryllithium Compounds : this compound's reaction with sterically congested aryllithium compounds leads to compounds showing restricted rotation around the Sn-C(Ar) bond at room temperature (Weidenbruch, Schäfers, Peters, & Schnering, 1990).

  • Tetrastannacyclobutanes Functionalization : The reaction of this compound with magnesium leads to novel monofunctionalized cyclostannanes, characterized by NMR and X-ray analysis. This highlights its potential in the synthesis of specialized organometallic compounds (Lechner et al., 2009).

Chemical Reactions and Properties

  • Formation of Tetrakis(di-tert-butylmethylsilyl)distannene : Through a coupling reaction, this compound contributes to the formation of Tetrakis(di-tert-butylmethylsilyl)distannene, a compound with unique structural properties and reactivity (Fukawa, Lee, Nakamoto, & Sekiguchi, 2004).

  • Mixed Distannoxane Dimers Synthesis : Di-tert-butyltin oxide's reaction with this compound results in mixed distannoxanes, which undergo rearrangements to form different compounds in solution. This demonstrates its utility in creating compounds with varying stability and reactivity profiles (Dakternieks et al., 1997).

  • Role in Hydrolysis of Organophosphorus Pesticides : In studying the hydrolysis of terbufos, di-tert-butyl disulfide, a product formed in degradation, was identified. This research provides insight into the environmental impact and degradation pathways of pesticides, though di-tert-butyl disulfide is indirectly related to this compound (Hong, Win, & Pehkonen, 1998).

Environmental Impact

  • Synthetic Phenolic Antioxidants and Environmental Impact : While not directly related to this compound, studies on synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol, which bear structural similarities, provide insights into their environmental occurrence, human exposure, and toxicity. This research emphasizes the need for understanding the environmental behaviors of such compounds (Liu & Mabury, 2020).

properties

IUPAC Name

ditert-butyl(dichloro)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.2ClH.Sn/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGCFRJASNUIPX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Sn](C(C)(C)C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173048
Record name Di-tert-butyldichlorostannane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19429-30-2
Record name Dichlorobis(1,1-dimethylethyl)stannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19429-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Di-tert-butyldichlorostannane
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Record name Di-tert-butyldichlorostannane
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Record name Di-tert-butyldichlorostannane
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Synthesis routes and methods

Procedure details

The Grignard reagent from t-butyl chloride (92.5 g., 1 mole), magnesium (24.3 g., 1 mole) and tetrahydrofuran (11.) was added dropwise to a solution of tin(iv) chloride (104 g., 0.4 mole) in heptane (11.). A vigorous reaction started at once and magnesium chloride precipitated. After completion of the addition, the mixture was refluxed for 4 hrs. Cooling and work-up gave a yellow oil. This was distilled to give the desired product as a clear oil which solidified readily (70.0 g., 58%), m.p. 42°-43° (lit., 142°); b.p. 66°/3 mm.; n.m.4. 81.45(s).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-tert-butyldichlorostannane
Reactant of Route 2
Di-tert-butyldichlorostannane
Reactant of Route 3
Di-tert-butyldichlorostannane

Q & A

Q1: Can Di-tert-butyldichlorostannane be used to synthesize cyclic organotin compounds?

A1: Yes, this compound can react with specific cyclic compounds containing nitrogen, leading to ring cleavage and the formation of new organotin compounds. For instance, it reacts with diazadistannetidine, cleaving its four-membered ring to form 1,3-Dichlorostannazane. [] This new compound can then undergo further reactions with other molecules, showcasing the potential of this compound in synthesizing various organotin derivatives. []

Q2: How does the structure of ferrocenylsilanediols, synthesized using this compound, impact their properties?

A2: Research shows that ferrocenylsilanediols, synthesized from the reaction of ferrocenyldichlorosilanes with this compound, exhibit a distinct structural arrangement. [] They form double-chain structures through intermolecular hydrogen bonding between the silanol groups. [] Further hydrogen bonding leads to the formation of ladder-like structures. [] This self-assembling behavior is influenced by the substituents on the ferrocenyl moiety, highlighting the role of steric and electronic factors in determining the final structure. [] Understanding these structural features is crucial for exploring potential applications of these compounds.

Q3: Does this compound exist in different isomeric forms?

A3: While this compound primarily exists as the cis isomer in its crystalline form, it forms a mixture of cis and trans isomers in solution. [] This isomerism arises from the different spatial arrangements of the tert-butyl and chlorine substituents around the central tin atom. The existence of these isomers in solution highlights the dynamic nature of this compound and its potential to adopt different conformations depending on the surrounding environment.

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